

Technical Guide: (Rac)-Nebivolol-d2,15N for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Rac)-Nebivolol-d2,15N	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(Rac)-Nebivolol-d2,15N**, a stable isotope-labeled analog of the cardiovascular drug Nebivolol. This document covers its commercial availability, potential applications in research, relevant signaling pathways, and detailed experimental protocols for its use as an internal standard in pharmacokinetic studies.

Commercial Availability and Procurement

(Rac)-Nebivolol-d2,15N is a specialized chemical entity not readily available as a stock item from major chemical suppliers. However, researchers can procure this compound through custom synthesis services. Several companies specializing in stable isotope labeling offer the synthesis of complex molecules like Nebivolol with specific isotopic patterns.

Procurement Strategy:

- Identify a Custom Synthesis Supplier: Seek out contract research organizations (CROs) or chemical synthesis companies with expertise in stable isotope labeling. Key suppliers in this area include those who explicitly offer the synthesis of labeled pharmaceutical standards.
- Submit a Synthesis Request: Provide the supplier with the following information:
 - Compound Name: (Rac)-Nebivolol-d2,15N
 - CAS Number of Parent Compound: 99200-09-6 (for rac-Nebivolol)



- Required Isotopic Purity: Specify the desired percentage of d2 and 15N incorporation.
- Chemical Purity: Define the required purity level as determined by methods like HPLC.
- Quantity: Specify the amount of the final compound needed (typically in milligrams).
- Required Analytical Data: Request a Certificate of Analysis (CoA) that includes identity confirmation (e.g., by Mass Spectrometry and NMR) and purity assessment.

Scientific and Research Applications

The primary application for **(Rac)-Nebivolol-d2,15N** is as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of both deuterium (d2) and a heavy nitrogen (15N) atom provides a distinct mass shift from the unlabeled parent drug, making it an ideal tool for pharmacokinetic (PK) and drug metabolism studies.

Key Applications:

- Pharmacokinetic (PK) Studies: Accurate quantification of Nebivolol in biological matrices such as plasma, serum, and urine to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
- Bioequivalence Studies: Comparing the bioavailability of different formulations of Nebivolol.
- Therapeutic Drug Monitoring (TDM): Ensuring that Nebivolol concentrations in patients are within the therapeutic range.
- Metabolite Identification: Aiding in the structural elucidation of Nebivolol metabolites by providing a known isotopic signature.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.[1][2][3]

Signaling Pathways of Nebivolol



Nebivolol exhibits a unique dual mechanism of action that distinguishes it from other β -blockers. It acts as a highly selective β 1-adrenergic receptor antagonist and also promotes vasodilation through the nitric oxide (NO) pathway.[4][5][6]

- β1-Adrenergic Receptor Blockade: The d-enantiomer of Nebivolol is primarily responsible for its high affinity and selective blockade of β1-adrenergic receptors in cardiac tissue. This action leads to a reduction in heart rate and myocardial contractility, thereby lowering blood pressure.[4]
- Nitric Oxide-Mediated Vasodilation: The I-enantiomer of Nebivolol stimulates β3-adrenergic receptors in endothelial cells.[6] This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS), which increases the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[4][5][7]

The following diagram illustrates the key signaling pathways of Nebivolol.

Caption: Nebivolol's dual mechanism of action.

Quantitative Data

The following tables summarize key quantitative parameters for Nebivolol.

Table 1: Receptor Binding Affinity

Receptor	Ki (nM)
β1-adrenergic	0.88
β2-adrenergic	44
5-HT1A	20
5-HT2	700
α1-adrenergic	1160

Data sourced from Tocris Bioscience.



Table 2: Pharmacokinetic Parameters of d,l-Nebivolol (20 mg single dose)

Parameter	Extensive Metabolizers (Mean ± SD)
Cmax (ng/mL)	7.14
Tmax (hours)	1.5 - 4
AUC (ng*h/mL)	41.50 ± 29.76
Half-life (d-Nebivolol)	~12 hours

Data sourced from FDA Clinical Pharmacology Review and DrugBank.[4]

Experimental Protocol: Quantification of Nebivolol in Human Plasma using (Rac)-Nebivolol-d2,15N by LC-MS/MS

This protocol provides a general methodology for the quantification of Nebivolol in human plasma. It should be validated in the end-user's laboratory to ensure compliance with regulatory guidelines (e.g., FDA, EMA).

5.1. Materials and Reagents

- (Rac)-Nebivolol (analytical standard)
- (Rac)-Nebivolol-d2,15N (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)



5.2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Separately weigh and dissolve (Rac)-Nebivolol and (Rac)-Nebivolol-d2,15N in methanol to obtain 1 mg/mL primary stock solutions.
- Working Standard Solutions: Serially dilute the Nebivolol stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration curve standards and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **(Rac)-Nebivolol-d2,15N** stock solution with 50:50 acetonitrile:water to achieve a final concentration of 100 ng/mL.

5.3. Sample Preparation (Protein Precipitation)

- Aliquot 100 μL of plasma samples (calibration standards, QCs, and unknown samples) into 1.5 mL microcentrifuge tubes.
- Add 20 μL of the internal standard working solution (100 ng/mL) to each tube (except for blank plasma).
- Add 300 μL of acetonitrile to each tube to precipitate plasma proteins.
- Vortex each tube for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5.4. LC-MS/MS Instrumentation and Conditions

- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.



- Gradient Elution: A suitable gradient to separate Nebivolol from endogenous plasma components.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Nebivolol: To be determined based on the parent compound's mass (m/z 406.2) and its most abundant fragment ion.
 - (Rac)-Nebivolol-d2,15N: To be determined based on the labeled compound's mass (m/z 409.2) and its corresponding fragment ion.

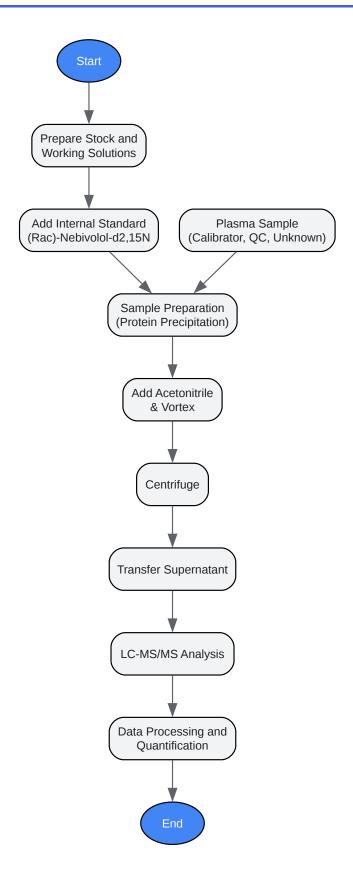
5.5. Method Validation

The bioanalytical method should be validated for:

- Selectivity and Specificity
- Linearity and Range
- Accuracy and Precision
- Matrix Effect
- Recovery
- Stability (freeze-thaw, bench-top, long-term)

Experimental Workflow Diagram





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Caption: Bioanalytical workflow for Nebivolol quantification.



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- To cite this document: BenchChem. [Technical Guide: (Rac)-Nebivolol-d2,15N for Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376808#commercial-suppliers-and-availability-of-rac-nebivolol-d2-15n]

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